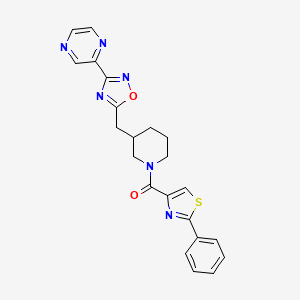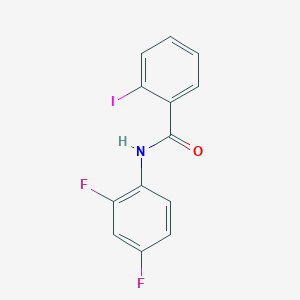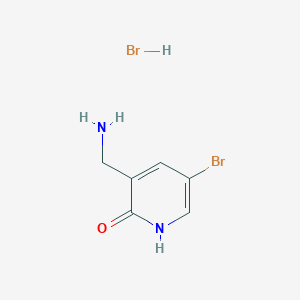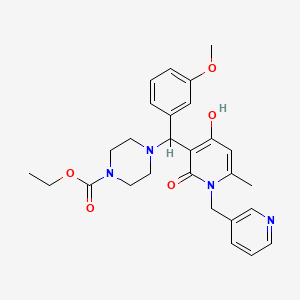
2,2,2-Trichloroethyl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C3H2Cl3F3O3S. It is known for its use as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. This compound is characterized by the presence of both trichloroethyl and trifluoromethanesulfonate groups, which contribute to its reactivity and utility in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethyl trifluoromethanesulfonate can be synthesized through the reaction of 2,2,2-trichloroethanol with trifluoromethanesulfonic anhydride. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the acidic by-products. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
2,2,2-Trichloroethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile, and may require the presence of a base to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine can yield a trifluoromethanesulfonamide, while reaction with an alcohol can produce a trifluoromethanesulfonate ester .
科学的研究の応用
2,2,2-Trichloroethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Fluorinated compounds synthesized using this reagent can have improved pharmacokinetic properties, making them useful in drug development.
作用機序
The mechanism by which 2,2,2-Trichloroethyl trifluoromethanesulfonate exerts its effects involves the activation of the trifluoromethanesulfonate group, making it a good leaving group in substitution reactions. This activation facilitates the formation of new bonds with nucleophiles, leading to the synthesis of various fluorinated compounds. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Similar in structure but with a trifluoroethyl group instead of a trichloroethyl group.
Phenyl trifluoromethanesulfonate: Contains a phenyl group instead of a trichloroethyl group.
Ethyl trifluoromethanesulfonate: Contains an ethyl group instead of a trichloroethyl group .
Uniqueness
2,2,2-Trichloroethyl trifluoromethanesulfonate is unique due to the presence of both trichloroethyl and trifluoromethanesulfonate groups, which provide distinct reactivity and stability. This combination makes it particularly useful in the synthesis of complex fluorinated compounds that are challenging to produce using other reagents .
特性
IUPAC Name |
2,2,2-trichloroethyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUHGAPHHHTBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2707761.png)
![ethyl 2-(4-acetylbenzamido)-5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylthiophene-3-carboxylate](/img/structure/B2707766.png)
![N-(2-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2707767.png)
![ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707769.png)
![N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide](/img/structure/B2707770.png)

![[5-(2-Methoxyphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2707772.png)
![3-benzyl-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2707773.png)
![(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B2707774.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2707778.png)
